

Application Note: Strategic Functionalization of 2-Amino-4-bromonicotinonitrile

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Compound of Interest

Compound Name: 2-Amino-4-bromonicotinonitrile

CAS No.: 1152617-15-6

Cat. No.: B2390491

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Executive Summary & Strategic Analysis

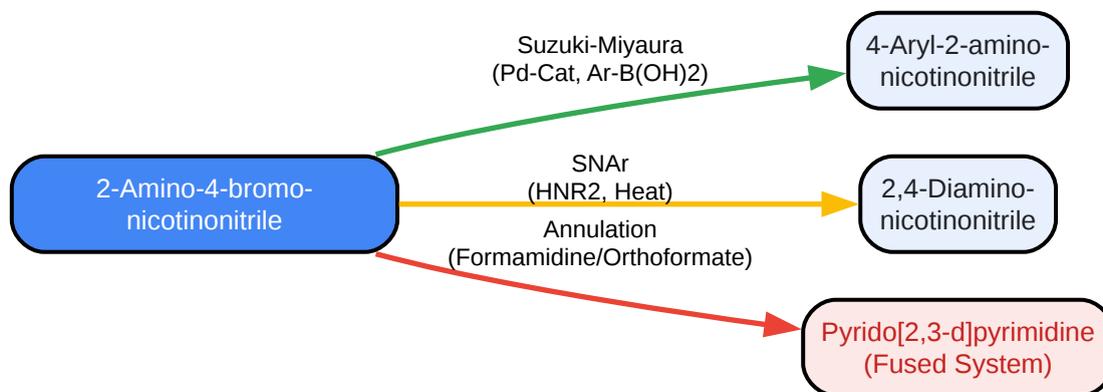
2-Amino-4-bromonicotinonitrile (CAS: 1152617-15-6) is a high-value heterocyclic building block, particularly ubiquitous in the synthesis of kinase inhibitors (e.g., Src/Abl inhibitors) and agrochemicals. Its structural utility stems from its orthogonal reactivity profile:

- **C4-Bromo Position:** Highly activated for Nucleophilic Aromatic Substitution () due to the electron-withdrawing nitrile group at C3 and the pyridine nitrogen. Simultaneously, it serves as an excellent electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
- **C2-Amino / C3-Cyano Motif:** This ortho-arrangement constitutes a "push-pull" system ideal for heterocyclization, readily forming pyrido[2,3-d]pyrimidines (7-deazapurines analogs).

This guide provides validated protocols for transforming this scaffold into 4-substituted nicotinonitriles and fused heterocyclic systems, emphasizing mechanistic control and scalability.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold.



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Figure 1: Divergent synthetic pathways from the **2-amino-4-bromonicotinitrile** core.

Protocol A: C-C Bond Formation via Suzuki-Miyaura Coupling

Target: Preparation of 4-aryl-2-aminonicotinitriles.

Mechanistic Rationale

The C4-position is electronically deficient. While oxidative addition of Pd(0) is facile, the presence of the free amino group at C2 can potentially poison the catalyst or compete via Buchwald-type mechanisms if ligands are not selected carefully. We utilize a biphasic system (Dioxane/Water) with an inorganic base to ensure solubility of the boronic acid and facilitate the transmetallation step.

Materials

- Substrate: **2-Amino-4-bromonicotinitrile** (1.0 equiv)
- Reagent: Arylboronic acid (1.2 equiv)
- Catalyst:
(3-5 mol%) — Chosen for stability and resistance to poisoning.
- Base:

(2.5 equiv)

- Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology

- Degassing (Critical): Charge a reaction vial with the solvent mixture (0.1 M concentration relative to substrate). Sparge with Argon or Nitrogen for 15 minutes. Oxygen is the primary cause of stalled Suzuki couplings in electron-poor pyridines.
- Assembly: Add the nicotinonitrile, arylboronic acid, and base to the vial. Add the Pd-catalyst last.
- Reaction: Seal the vessel and heat to 90°C for 4–12 hours.
 - Monitoring: Monitor via LC-MS.[1] The starting material (Br-SM) usually elutes significantly later than the biaryl product on reverse phase.
- Work-up:
 - Cool to room temperature (RT).
 - Dilute with EtOAc and wash with water followed by brine.
 - Scavenging: If Pd residue is high, treat the organic phase with N-acetylcysteine or a thiol-silica scavenger for 30 mins.
- Purification: Flash column chromatography (Hexanes/EtOAc). The amino group makes these compounds polar; typical elution occurs at 40–60% EtOAc.

Protocol B: C-N Bond Formation via Nucleophilic Aromatic Substitution ()

Target: Preparation of 2,4-diaminonicotinonitriles.

Mechanistic Rationale

The pyridine ring is deactivated by the nitrile (EWG) at C3. This makes the C4-bromide an exceptional leaving group for

, often proceeding without transition metal catalysis. This is preferred over Buchwald-Hartwig coupling for aliphatic amines due to lower cost and metal-free purity.

Materials

- Substrate: **2-Amino-4-bromonicotinonitrile** (1.0 equiv)
- Nucleophile: Primary or Secondary Amine (1.5 – 2.0 equiv)
- Base: DIPEA (Diisopropylethylamine) (2.0 equiv) — Acts as an HF/HBr scavenger.
- Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF. DMSO is an alternative but harder to remove.

Step-by-Step Methodology

- Preparation: Dissolve the substrate in NMP (0.5 M).
- Addition: Add DIPEA followed by the amine nucleophile.
- Thermal Activation:
 - Aliphatic Amines (cyclic/acyclic): Heat to 80–100°C. Reaction is typically complete in 2–6 hours.
 - Anilines (weaker nucleophiles): Requires higher temperatures (120–140°C) or microwave irradiation.
- Work-up (Precipitation Method):
 - Pour the reaction mixture slowly into crushed ice/water (10x volume of reaction solvent).
 - Vigorous stirring usually precipitates the product.
 - Filter the solid, wash with water, and dry under vacuum.

- Recrystallization: Ethanol or EtOH/Water is often sufficient for purification, bypassing chromatography.

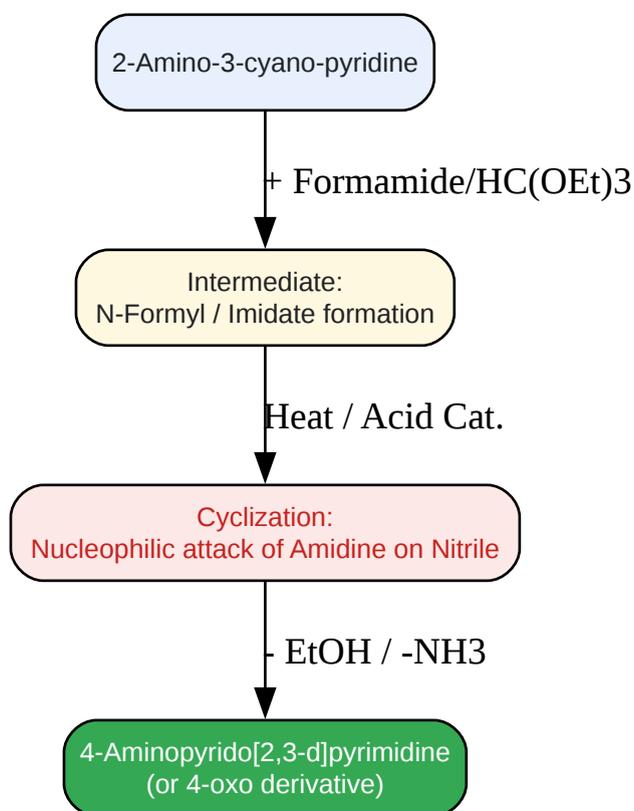
Protocol C: Annulation to Pyrido[2,3-d]pyrimidines

Target: Synthesis of fused bicyclic kinase inhibitor cores.

Mechanistic Rationale

The C2-amino and C3-cyano groups are perfectly positioned for condensation with one-carbon synthons (like formamide or orthoformates) to close the pyrimidine ring.

Reaction Scheme Visualization



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Figure 2: Mechanistic flow of the annulation reaction.

Protocol (Formamide Method)

- Mixture: Suspend **2-amino-4-bromonicotinonitrile** in Formamide (10 volumes). Formamide acts as both reagent and solvent.
- Activation: Add catalytic Sodium Acetate or dilute Sulfuric Acid (optional, accelerates reaction).
- Reflux: Heat to 140–160°C for 6–12 hours.
- Isolation: Cool to RT. The product often precipitates upon cooling or addition of water.
 - Note: This yields the 4-amino-pyrido[2,3-d]pyrimidine or 4-oxo derivative depending on hydrolytic conditions. For strictly the 4-amino-pyrido[2,3-d]pyrimidine, using Formamidinium acetate in EtOH is milder.

Data Summary & Troubleshooting

Parameter	Suzuki Coupling	Amination
Key Reagent	Aryl Boronic Acid	Primary/Secondary Amine
Catalyst	Pd(dppf)Cl ₂ (3-5%)	None (Thermal)
Solvent	Dioxane/Water	NMP or DMF
Temp	90°C	80–120°C
Common Issue	Protodeboronation of boronic acid	Hydrolysis of Nitrile to Amide (if wet)
Solution	Increase catalyst load; switch to Pd(PPh ₃) ₄	Use anhydrous solvents; Keep temp <150°C

Safety Notes

- Cyanide Content: While the nitrile is bound, thermal decomposition at extreme temperatures (>200°C) or strong acidic hydrolysis can release HCN. Work in a fume hood.
- Bromine Waste: Segregate halogenated waste streams.

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 - **2-Amino-4-bromonicotinonitrile** (CAS 1152617-15-6) Safety & Properties.[1]

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